![molecular formula C9H13ClO4 B2657260 1-Chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid CAS No. 2445790-32-7](/img/structure/B2657260.png)

1-Chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

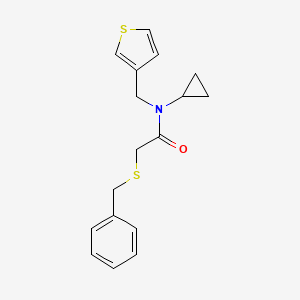

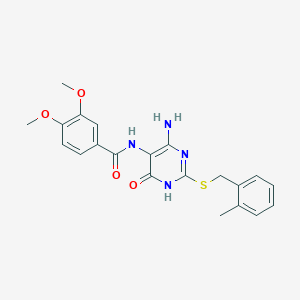

The compound is a derivative of cyclopropane carboxylic acid, which is a carboxylic acid where the carboxyl group is directly attached to a cyclopropane ring. The “1-Chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]” part suggests that there is a chlorine atom and an isobutyl group attached to the cyclopropane ring .

Molecular Structure Analysis

Cyclopropane is a three-membered ring, which makes it highly strained and reactive. The presence of the carboxyl group and the isobutyl group would likely have significant effects on the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the carboxyl group would likely make this compound acidic .Aplicaciones Científicas De Investigación

Synthetic Applications in Organic Chemistry

Cyclopropanes, including derivatives similar to 1-Chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid, serve as critical intermediates in organic synthesis. Their unique structural characteristics facilitate a variety of chemical transformations, providing pathways to complex molecules.

Ring-Opening Reactions : Cyclopropanes are known for their participation in ring-opening reactions, which are catalyzed by Lewis acids. This process is essential for the synthesis of compounds with significant biological activity, such as inhibitors for neurotransmitter uptake (Lifchits & Charette, 2008). Additionally, donor-acceptor cyclopropanes react with iodobenzene dichloride to afford products with chlorine atoms adjacent to the donor and acceptor groups, showcasing their versatility in synthesis (Garve et al., 2014).

Synthesis of Heterocycles : The reactivity of cyclopropanes extends to the construction of various spirocyclopropane anellated heterocycles. This is achieved through reactions with bidentate nucleophiles under phase transfer catalysis, highlighting the synthetic potential of cyclopropanes in generating molecular diversity (Meijere et al., 1989).

Polymerization : Cyclopropane derivatives are also integral to the polymerization of cyclic monomers, where they lead to the creation of hard, transparent, crosslinked polymers. This application is critical in materials science, where the physical properties of polymers can be fine-tuned through the incorporation of cyclopropane units (Moszner et al., 1999).

Building Blocks in Organic Synthesis : Alkyl 2-Chloro-2-cyclopropylideneacetates, compounds closely related to the query chemical, are highlighted for their multifunctionality and high reactivity. These properties make them remarkably versatile building blocks for the synthesis of various functionally substituted cyclopropane derivatives and complex molecular architectures (Meijere et al., 2000).

Propiedades

IUPAC Name |

1-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClO4/c1-8(2,3)14-6(11)5-4-9(5,10)7(12)13/h5H,4H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGUFZIXIONQSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC1(C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2657181.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2657184.png)

![furan-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2657188.png)

![1-Methyl-4-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2657192.png)

![Benzaldehyde, 3-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxy-](/img/structure/B2657194.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)